(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture. The base molecule consists of a 5-amino-2-butylbenzofuran moiety connected via a methanone (ketone) linkage to a phenyl ring bearing a 3-(dibutylamino)propoxy substituent. The complete systematic name incorporates the oxalate anion as the counterion to the protonated amine functionality.
The structural formula reveals several key components that define the compound's chemical identity. The benzofuran ring system provides a rigid aromatic framework, with the amino group positioned at the 5-position and a butyl chain at the 2-position. The methanone bridge connects this benzofuran unit to a para-substituted phenyl ring, which carries a propoxy chain terminated with a dibutylamino group. This dibutylamino functionality serves as the basic site for protonation and subsequent salt formation with oxalic acid.
The molecular architecture demonstrates significant structural complexity, with the compound containing both aromatic and aliphatic regions. The benzofuran core contributes to the molecule's overall rigidity, while the flexible propoxy linker and dibutyl substituents provide conformational freedom. This combination of rigid and flexible elements influences both the compound's chemical behavior and its potential biological activity.
Structurally, the compound features multiple functional groups that contribute to its overall chemical properties. The amino group on the benzofuran ring provides additional hydrogen bonding capability, while the ether oxygen in the propoxy chain offers another potential coordination site. The tertiary amine functionality represents the primary basic center responsible for salt formation with oxalic acid.
Synonyms and Registry Identifiers (Chemical Abstracts Service, PubChem Compound Identifier, Wikidata)
The compound is registered under Chemical Abstracts Service number 500791-70-8, which serves as its primary registry identifier in chemical databases and commercial catalogs. This Chemical Abstracts Service number provides unambiguous identification for regulatory and commercial purposes, ensuring accurate communication among researchers and suppliers worldwide.
PubChem Compound Identifier 53445342 represents the compound's entry in the PubChem database, maintained by the National Center for Biotechnology Information. This identifier provides access to comprehensive chemical information, including structural data, physicochemical properties, and biological activity information when available. The PubChem entry serves as a central repository for data related to this specific chemical entity.
The Molecular Design Limited number MFCD19440909 provides another important registry identifier used in chemical catalog systems and research databases. This identifier facilitates tracking and procurement of the compound for research purposes, particularly in pharmaceutical and chemical development contexts.
Properties
IUPAC Name |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O3.C2H2O4/c1-4-7-11-28-29(26-22-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-10-20-32(18-8-5-2)19-9-6-3;3-1(4)2(5)6/h12-17,22H,4-11,18-21,31H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVFIQVIPOMHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964511 | |
| Record name | Oxalic acid--(5-amino-2-butyl-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500791-70-8 | |
| Record name | Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-, ethanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500791-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--(5-amino-2-butyl-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl-3-(4-(5-ammonio-2-butyl)benzofuran-3-yl)carbonyl)phenoxy)propyl ammonium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 5-Amino-2-butylbenzofuran
The benzofuran core is synthesized via hydrogenation of 2-butyl-5-nitrobenzofuran. This intermediate is prepared by nitration of 2-butylbenzofuran, followed by catalytic hydrogenation using PtO₂ or Pd/C under 20–30 bar H₂ pressure at ambient temperature . The reduction achieves >95% conversion, with the nitro group selectively reduced to an amine without affecting the benzofuran ring .
Table 1: Hydrogenation Conditions for 5-Amino-2-butylbenzofuran Synthesis
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PtO₂ | 25 | 25 | 92 |
| Pd/C (5%) | 20 | 25 | 88 |
| NH₄HCO₂/Pd/C | 30 | 30 | 90 |
Friedel-Crafts Acylation and Demethylation
The 3-position of 5-amino-2-butylbenzofuran is functionalized via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and SnCl₄ in dichloromethane at 0–5°C . Subsequent demethylation with AlCl₃ (2.25 equiv) in refluxing dichloroethane yields the 4-hydroxybenzoyl derivative. This step achieves 75–80% yield, with rigorous exclusion of moisture critical to preventing side reactions .
Key Reaction Parameters:
-
Solvent: Halogenated hydrocarbons (e.g., CH₂Cl₂, CHCl₃)
-
Catalyst: SnCl₄ (1.2 equiv)
-
Demethylation Agent: AlCl₃ (2.25 equiv)
Installation of the Dibutylaminopropoxy Side Chain
The phenolic hydroxyl group is alkylated with 1-chloro-3-dibutylaminopropane using K₂CO₃ as a base in acetonitrile at 50–60°C . This SN2 reaction proceeds with 70–75% yield, requiring anhydrous conditions to avoid hydrolysis of the chloroalkane.
Equation:
Oxalate Salt Formation
The free base—(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone—is treated with oxalic acid in ethanol at 0–5°C to precipitate the oxalate salt . The reaction achieves >98% purity after recrystallization from ethanol/water (3:1).
Table 2: Salt Formation Optimization
| Acid Equivalent | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|
| 1.0 | EtOH | 0 | 95 |
| 1.2 | EtOH/H₂O | 5 | 98 |
| 1.5 | MeOH | 10 | 97 |
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chloro-n-butane + Na oxalate | None | 50 | 68–81 |
| CO Coupling | Pd-C | 130 | 85 |
Critical Process Considerations
-
Hydrogenation Selectivity: Over-reduction of the benzofuran ring is mitigated by using PtO₂ instead of Raney Ni .
-
Demethylation Efficiency: Excess AlCl₃ (≥2.2 equiv) ensures complete removal of the methoxy group .
-
Salt Stability: The oxalate salt exhibits hygroscopicity, necessitating storage under nitrogen at −20°C .
Scalability and Industrial Feasibility
A batch process starting from 2-butylbenzofuran achieves an overall yield of 52% over six steps . Key bottlenecks include the low yield (60%) in the Friedel-Crafts step and the need for high-pressure hydrogenation equipment. Continuous flow systems could enhance the alkylation and acylation stages by improving heat transfer and reducing reaction times .
Chemical Reactions Analysis
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(5-Amino-3-methylthiophen-2-yl)(4-chlorophenyl)methanone
- Structural Features : Replaces benzofuran with a methylthiophen moiety and introduces a 4-chlorophenyl group.
- Pharmacokinetics : Chlorine’s lipophilicity could increase membrane permeability but reduce solubility relative to the oxalate salt .
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- Structural Features: Contains halogenated (Br, Cl) phenyl rings and an ethoxy group instead of the dibutylamino-propoxy chain.
- Bioactivity : Halogens may enhance metabolic stability but reduce selectivity due to steric effects. The ethoxy group’s shorter chain likely decreases flexibility in receptor interactions compared to the target compound’s propoxy linker .
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate
- Structural Features: Triazine core with bromo-, methoxy-, and formylphenoxy substituents.
- Synthesis: Prepared via stepwise nucleophilic substitution, contrasting with the target compound’s benzofuran-focused synthesis.
Pharmacological Analogues
Dronedarone
- Relation : The target compound is a synthetic impurity in Dronedarone, indicating shared intermediates or byproducts.
- Functional Differences: Dronedarone’s iodine and methylsulfonamide groups confer distinct ion channel blocking properties, whereas the target compound’s amino and dibutylamino groups may influence off-target interactions .
Data Table: Key Comparative Features
Research Findings and Implications
- Synthetic Challenges: The target compound’s dibutylamino-propoxy chain requires precise alkylation steps, contrasting with simpler ethoxy or halogenated analogues .
- Further in vitro assays are needed to validate selectivity and toxicity .
- Solubility Advantage : The oxalate salt formulation outperforms neutral analogues in aqueous solubility, a critical factor for drug delivery .
Biological Activity
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate, identified by its IUPAC name and CAS number 500791-70-8, is a compound with potential biological activities that warrant detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical formula:
It possesses a molecular weight of approximately 478.7 g/mol . The structure includes a benzofuran moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved often include the modulation of signaling cascades such as the PI3K/Akt and MAPK pathways .
Table 1: Summary of Anticancer Activities
| Compound Type | Mechanism of Action | Cancer Types Targeted |
|---|---|---|
| Benzofuran | Induction of apoptosis | Breast, Lung, Colon |
| Aminobenzofuran | Cell cycle arrest | Prostate, Leukemia |
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Studies have shown that similar compounds can reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is likely due to their ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may enhance endogenous antioxidant defenses or directly scavenge free radicals.
- Apoptosis Induction : It can activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Cell Cycle Modulation : By affecting cyclins and cyclin-dependent kinases, it can halt cell division in cancerous cells.
Case Studies
A notable study investigated the effects of similar benzofuran derivatives on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating substantial potency against various cancer types. These findings support the hypothesis that structural modifications in benzofuran compounds can significantly enhance their therapeutic efficacy .
Safety and Toxicity
While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound has been classified with several hazard statements indicating it can be harmful upon ingestion or skin contact and may cause serious eye irritation . Therefore, appropriate safety measures should be taken during handling.
Q & A
Q. What are the recommended synthetic pathways for preparing (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving benzofuran core formation followed by functionalization. For example:
- Step 1 : Synthesize the benzofuran scaffold using a base-catalyzed cyclization reaction. A mixture of substituted azo 2-hydroxy benzaldehyde and phenacyl bromide derivatives in absolute ethanol with K₂CO₃ (reflux for 1 hour) yields benzofuran intermediates .
- Step 2 : Introduce the dibutylamino propoxy side chain via nucleophilic substitution or Mitsunobu reaction.
- Step 3 : Oxalate salt formation by reacting the free base with oxalic acid in a polar solvent (e.g., methanol).
- Key Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers optimize purification methods for this compound?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with 2 mL methanol. Load 100 mL of crude solution spiked with internal standards (e.g., deuterated analogs for LC-MS). Elute with 2 mL methanol after washing with 2 mL water .
- HPLC Purification : Employ a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Adjust pH to 3.0–3.5 to enhance oxalate stability during separation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in analytical data (e.g., conflicting LC-MS vs. NMR results)?
- Methodological Answer :
- Cross-Validation : Compare retention times (HPLC) with deuterated internal standards (e.g., triclosan-d₃) to confirm peak identity .
- High-Resolution Mass Spectrometry (HRMS) : Use HRMS to distinguish isobaric impurities (e.g., oxalate vs. hydrochloride salts) by matching exact mass (<2 ppm error) .
- NMR Analysis : Assign signals using 2D experiments (¹H-¹³C HSQC, COSY) to resolve overlapping peaks. For example, the dibutylamino group’s protons appear as broad singlets near δ 2.6–3.0 ppm in DMSO-d₆ .
Q. How can researchers characterize and mitigate degradation products during stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH). Monitor degradation via LC-MS and identify products using fragmentation patterns (e.g., loss of oxalate ion at m/z 44) .
- Stabilization : Store samples at −18°C in amber vials to slow organic degradation. Avoid prolonged exposure to room temperature, as matrix changes (e.g., wastewater) can alter compound stability .
Q. What impurities are critical to monitor in this compound, and how are they quantified?
- Methodological Answer :
- Known Impurities :
| Impurity ID | Structure Description | Source |
|---|---|---|
| Desethylamiodarone | Lacks one ethyl group on the amino side chain | Byproduct of synthesis |
| Iodo Derivatives | Iodinated phenyl derivatives | Residual halogenation agents |
- Quantification : Use EP reference standards (e.g., Impurity B(EP) Hydrochloride) spiked at 0.1–1.0% levels. Calibrate with a 6-point linear curve (R² > 0.995) via LC-UV .
Experimental Design Considerations
Q. How should researchers design dose-response studies to evaluate biological activity?
- Methodological Answer :
- In Vitro Assays : Test concentrations from 1 nM to 100 µM in triplicate. Use DMSO as a solvent (final concentration ≤0.1%). Include positive controls (e.g., amiodarone for ion channel studies).
- Data Normalization : Express activity as % inhibition relative to vehicle controls. Apply Hill slope models to calculate EC₅₀/IC₅₀ values .
Q. What are the limitations of current analytical protocols for this compound in complex matrices?
- Critical Analysis :
- Matrix Effects : Co-eluting substances in wastewater or biological samples can suppress ionization in LC-MS. Mitigate via dilution or standard addition .
- Detection Limits : Current SPE-LC-MS methods achieve LOQs of ~10 ng/L but may miss trace impurities. Enhance sensitivity using NH₄F adducts in positive ion mode .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
